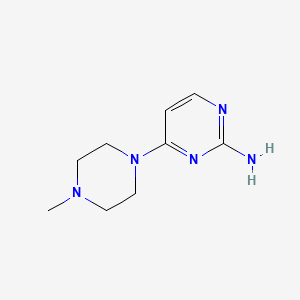

4-(4-Metilpiperazin-1-YL)pirimidin-2-amina

Descripción general

Descripción

The compound 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a methylpiperazine group attached to the pyrimidine ring is a common structural feature in many pharmacologically active compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, where amines attack a suitable precursor molecule. For instance, the synthesis of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring was achieved by the nucleophilic attack of 2,4,6-trichloropyrimidine by amines . Similarly, compound 4 in another study was synthesized through a nucleophilic substitution reaction of 1-methylpiperazine with a brominated precursor . These methods demonstrate the versatility of pyrimidine chemistry in generating compounds with potential therapeutic effects.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques such as NMR and X-ray diffraction. For example, a study provided detailed structural characterization of a pyrimidine derivative using 1H NMR, 13C NMR, and single crystal X-ray diffraction, revealing the presence of intramolecular and intermolecular hydrogen bonds that contribute to the stability of the crystal structure . The molecular geometry and electronic properties can also be investigated using computational methods like density functional theory (DFT), which helps in understanding the reactivity and interaction of these molecules with biological targets .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. The introduction of different substituents at specific positions on the pyrimidine ring can significantly alter the compound's pharmacological profile. For instance, the introduction of a methylthio substituent at the 5 position resulted in compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . The substitution patterns on the pyrimidine ring are crucial for the design of inhibitors targeting enzymes like cholinesterase and Aβ-aggregation, which are relevant in the context of Alzheimer's disease .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrimidine ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. Theoretical calculations can predict thermodynamic properties at different temperatures, providing insights into the compound's behavior under physiological conditions . Additionally, the lipophilicity, hydrogen bond donor/acceptor capacity, and molecular size are critical parameters that affect the compound's ability to cross biological membranes and bind to specific targets .

Aplicaciones Científicas De Investigación

Agente Terapéutico para la Leucemia

Este compuesto es un componente clave en Imatinib, uno de los agentes terapéuticos más utilizados para tratar la leucemia . Imatinib inhibe específicamente la actividad de las tirosina quinasas, que son enzimas que pueden transferir un grupo fosfato del ATP a una proteína en una célula .

Estudio del Metabolismo en Pacientes con LMC

El compuesto se ha utilizado en el estudio del metabolismo de Flumatinib en pacientes con LMC . Los principales metabolitos de Flumatinib en humanos fueron los productos de N-desmetilación, N-oxidación, hidroxilación e hidrólisis de amida .

Síntesis de Derivados de Pirazolo-Pirazina y Piridina

“4-(4-Metilpiperazin-1-YL)pirimidin-2-amina” se ha utilizado en la síntesis de derivados de pirazolo-piracina y piridina .

Preparación de Nanopartículas de Plata Uniformes

Este compuesto se ha utilizado como agente de solvatación y estabilización en la preparación de nanopartículas de plata uniformes .

Inactivación de NF-κB en Células de Cáncer de Colon

El compuesto se ha utilizado en la inactivación de NF-κB en células de cáncer de colon . La inactivación de NF-κB en células de cáncer de colon mediante inhibidores de IKK demostró atenuar la capacidad de las células cancerosas para crecer .

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .

Mode of Action

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine acts as a PDGF receptor tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, inhibiting the activity of tyrosine kinases . This interaction results in the inhibition of numerous downstream processes that are critical for cell proliferation and survival .

Biochemical Pathways

The compound’s action on the Proto-oncogene tyrosine-protein kinase Src affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The inhibition of these pathways can lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and survival, which can lead to the suppression of tumor growth . This makes it a potential therapeutic agent for the treatment of diseases such as leukemia .

Action Environment

The action, efficacy, and stability of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the patient, and specific characteristics of the tumor microenvironment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKHYAPKOUIALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648788 | |

| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856973-81-4 | |

| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

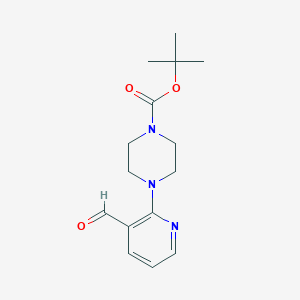

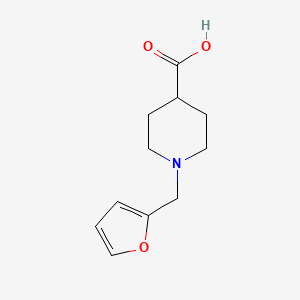

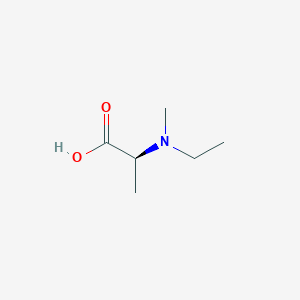

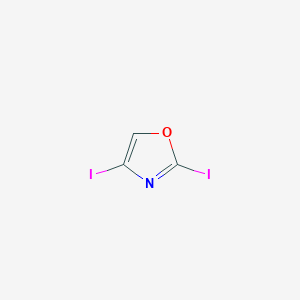

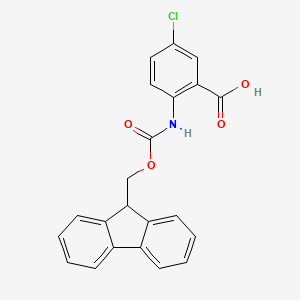

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)